
3-(tert-Butylamino)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butylamino)quinazolin-4(3H)-one is a quinazolinone derivative, a class of compounds known for their diverse biological activities Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde under specific conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is efficient and environmentally friendly, providing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-(tert-Butylamino)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: The tert-butylamino group can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and TBHP.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
科学的研究の応用
3-(tert-Butylamino)quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 3-(tert-Butylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can enhance binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the tert-butylamino group.
2,3-Dihydroquinazolinones: Compounds with a reduced quinazolinone core.
Substituted Quinazolinones: Derivatives with various functional groups attached to the quinazolinone core.
Uniqueness
3-(tert-Butylamino)quinazolin-4(3H)-one is unique due to the presence of the tert-butylamino group, which can enhance its chemical stability, solubility, and biological activity compared to other quinazolinone derivatives. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
89804-93-3 |
|---|---|
分子式 |
C12H15N3O |
分子量 |
217.27 g/mol |
IUPAC名 |
3-(tert-butylamino)quinazolin-4-one |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)14-15-8-13-10-7-5-4-6-9(10)11(15)16/h4-8,14H,1-3H3 |
InChIキー |
QNVVCZCCLWDWIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NN1C=NC2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



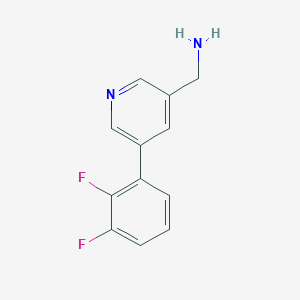

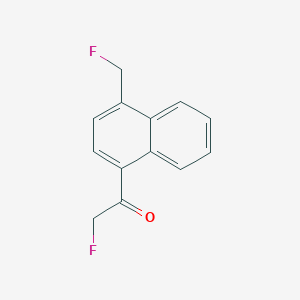


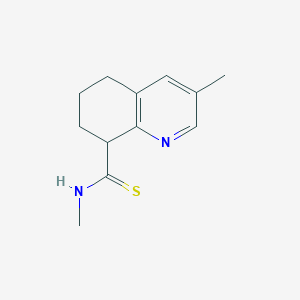

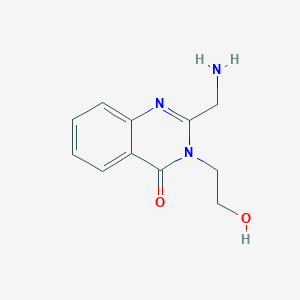
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-](/img/structure/B11885124.png)

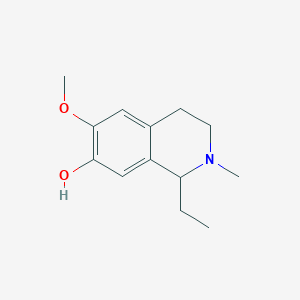
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)

